molecular formula C19H14N4OS B2992149 N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034579-48-9

N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2992149
CAS No.: 2034579-48-9
M. Wt: 346.41
InChI Key: AUJOVEFVJOEIDN-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative featuring a carboxamide group at position 6 of the benzothiazole core. The amide nitrogen is substituted with a [2,4'-bipyridin]-4-ylmethyl group, which introduces a rigid, aromatic bipyridine moiety.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-19(15-1-2-16-18(10-15)25-12-23-16)22-11-13-3-8-21-17(9-13)14-4-6-20-7-5-14/h1-10,12H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJOVEFVJOEIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure

The compound features a benzo[d]thiazole core fused with a bipyridine moiety, which contributes to its diverse biological activities. The structural formula can be represented as follows:

C15H12N2OS\text{C}_{15}\text{H}_{12}\text{N}_2\text{OS}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzo[d]thiazole derivatives. For instance, similar compounds have shown significant antiproliferative effects against various cancer cell lines, including:

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
EKVX (Lung)1.721.525.9
RPMI-8226 (Leukemia)15.927.915.1
OVCAR-4 (Ovarian)28.777.593.3

These results suggest that this compound may exhibit similar or enhanced activity due to the bipyridine substitution, which is known to influence receptor interactions and cellular uptake.

The proposed mechanism of action for compounds in this class involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, they may target:

  • PI3K/Akt/mTOR Pathway : Inhibition of this pathway can lead to reduced cell growth and increased apoptosis in cancer cells.
  • NF-κB Signaling : Modulation of NF-κB activity has been linked to anti-inflammatory responses and reduced tumor progression.

Antimicrobial Activity

In addition to anticancer properties, N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole derivatives have shown antimicrobial activities against various pathogens. For example, related thiazole derivatives demonstrated effective inhibition against:

Microorganism MIC (mg/mL) MBC (mg/mL)
E. coli0.170.23
S. aureus0.230.47
B. cereus0.230.23

These findings indicate a broad spectrum of activity that may be beneficial in treating infections resistant to conventional antibiotics.

Study on Antitumor Activity

A notable study investigated the antitumor effects of a series of benzo[d]thiazole derivatives, including this compound, revealing promising results in terms of cytotoxicity against human cancer cell lines. The study reported that the compound exhibited selective toxicity towards cancer cells with minimal effects on normal cells.

Research on Antimicrobial Efficacy

Another research effort focused on synthesizing and evaluating the antimicrobial properties of thiazole-based compounds, including those with bipyridine substitutions. The results demonstrated that these compounds could effectively inhibit bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The benzothiazole-6-carboxamide scaffold is a common framework in medicinal chemistry. Key structural variations among analogs include:

Compound Position 2 Substituent Position 6 Carboxamide Linker Key Structural Differences
Target Compound None explicitly described [2,4'-Bipyridin]-4-ylmethyl Bipyridine group enhances aromaticity and rigidity.
2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (22) Acetamido Propyl linker with pyridin-2-ylamino terminal group Flexible alkyl linker; terminal pyridine for H-bonding.
N-phenyl-2-(piperidin-1-yl)benzo[d]thiazole-6-carboxamide (5a) Piperidin-1-yl Phenyl group Piperidine introduces basicity; no bipyridine moiety.
2-(3-Carbamoylpiperidin-1-yl)-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (8l) 3-Carbamoylpiperidin-1-yl Direct attachment to 4-chlorophenyl Chlorophenyl enhances hydrophobicity.
BMS-354825 (Dasatinib analog) Aminopyrimidinyl-thiazole Methylphenyl and piperazine groups Dual Src/Abl kinase inhibition; clinical relevance.

Physicochemical Properties

Property Target Compound Compound 22 Compound 8l BMS-354825
HPLC Retention (min) Not reported 7.03 (301 nm) 5.54 (254 nm) Not explicitly reported
Melting Point Not reported >200°C Not reported >200°C (analog trend)
Purity Not reported 96.5% 99.9% >99% (pharmaceutical grade)

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